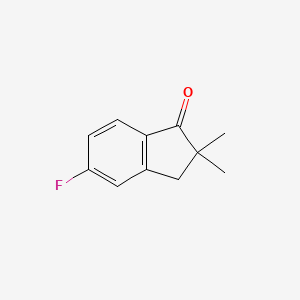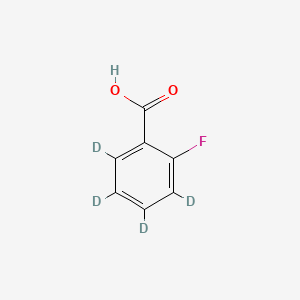
2-Fluorobenzoic Acid-d4
Overview
Description
2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .
Synthesis Analysis
The synthesis of 2-Fluorobenzoic Acid-d4 involves various chemical reactions . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .Molecular Structure Analysis
The molecular formula of 2-Fluorobenzoic Acid-d4 is C7H5FO2 . It is a 2-halobenzoic acid that is benzoic acid carrying a fluoro substituent at position 2 . It is a fluorobenzoic acid and a 2-halobenzoic acid . It is a conjugate acid of a 2-fluorobenzoate .Physical And Chemical Properties Analysis
2-Fluorobenzoic Acid-d4 is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . Its molecular weight is 140.11 g/mol .Scientific Research Applications
Isotope Dilution Mass Spectrometry
Müller and Seubert (2014) developed a method for the deuterium labeling of fluorobenzoic acids (FBAs) through an acidic H/D exchange of aromatic hydrogen atoms. This synthesis is advantageous for its simplicity, cost-effectiveness, and the absence of catalysts or further purification requirements. The double-deuterated FBAs serve as internal standards in organic isotope dilution mass spectrometry, enabling the accurate determination of FBAs in complex matrices with simplified analytical evaluation (Müller & Seubert, 2014).
Aggregation and Adsorption Behaviors
Landazuri et al. (2012) investigated the aggregation properties of 2-, 3-, and 4-fluorobenzoic acids and their salts in water, revealing that the position of the fluorine atom significantly impacts solubility, adsorption, and aggregation in solutions. This research provides insights into the behavior of fluorobenzoic acid derivatives in aqueous environments, contributing to the understanding of their potential applications in surfactant and micelle design (Landazuri et al., 2012).
Molecular Structure and Luminescence
Casanovas et al. (2019) synthesized dinuclear complexes using 2-fluorobenzoic acid, demonstrating the sensitization of visible and NIR emitting lanthanide(III) ions. These complexes exhibit photoluminescence in the solid state, with implications for materials science, particularly in the development of luminescent materials (Casanovas et al., 2019).
Vibrational Spectra Analysis
Mukherjee, Singh, and Yadav (2011) conducted a study on the vibrational spectra of 2,4,6-tri-fluorobenzoic acid, employing Raman and IR spectroscopy alongside DFT methods. This research aids in understanding the molecular vibrations and structural characteristics of fluorobenzoic acids, contributing to fields such as molecular spectroscopy and materials characterization (Mukherjee, Singh, & Yadav, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTREUWFTAOOKS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747800 | |
| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzoic Acid-d4 | |
CAS RN |
646502-89-8 | |
| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-CHLORO-3-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE](/img/no-structure.png)
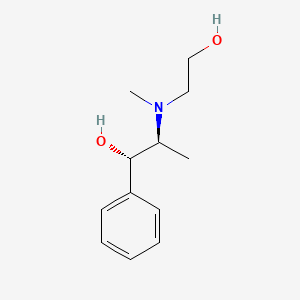
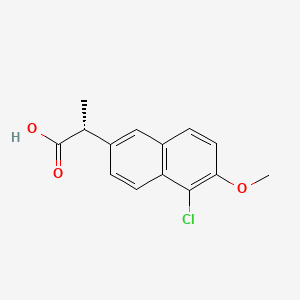
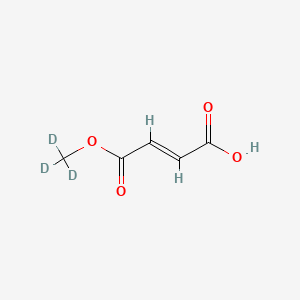
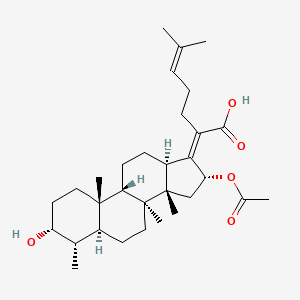
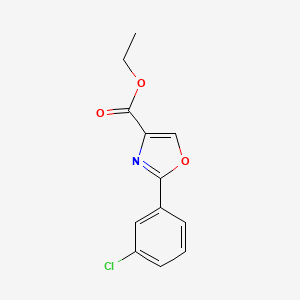
![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)
